molecular formula C14H8N2O4S2 B2461166 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 851302-79-9

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2461166
CAS No.: 851302-79-9
M. Wt: 332.35
InChI Key: DNCIZVIDQRGWMB-KPKJPENVSA-N
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Description

The compound (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one (CAS: 289499-47-4) is a rhodanine derivative characterized by a furan-linked 4-nitrophenyl group and a thioxothiazolidinone core. Its molecular formula is C₁₄H₈N₂O₄S₂, with a molecular weight of 356.36 g/mol . The structural features include:

  • E-configuration: Ensures spatial orientation of the furan and nitrophenyl moieties.
  • Electron-withdrawing nitro group: Enhances reactivity and influences biological activity.
  • Thioxothiazolidinone core: Imparts redox activity and metal-binding properties.

Properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIZVIDQRGWMB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidinone Ring

The sulfur atom in the thiazolidinone ring serves as a nucleophilic site. Reactions with electrophilic agents like alkyl halides or acyl chlorides yield substituted derivatives:

Reaction Reagents/Conditions Product Reference
AlkylationMethyl iodide, DMF, 60°C3-Methylthio derivative
AcylationAcetyl chloride, pyridine3-Acetylthio derivative

These substitutions are critical for modifying biological activity, as seen in analogs with enhanced antimicrobial properties .

Electrophilic Aromatic Substitution

The nitro group on the phenyl ring directs electrophilic attacks to the meta and para positions. Halogenation and nitration are common:

Reaction Reagents/Conditions Product Reference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C3-Bromo-4-nitrophenyl derivative
NitrationHNO₃/H₂SO₄, 50°C3,4-Dinitrophenyl derivative

The nitro group’s electron-withdrawing effect increases ring electrophilicity, facilitating these reactions.

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienes:

Dienophile Conditions Product Reference
1,3-ButadieneToluene, reflux, 12 hBicyclic adduct with fused thiazolidinone-furan

This reactivity is exploited to synthesize complex polycyclic frameworks for drug discovery.

Redox Reactions

The nitro group undergoes reduction under controlled conditions:

Reagent Conditions Product Reference
H₂/Pd-CEthanol, 25°C, 2 h4-Aminophenyl derivative
SnCl₂/HClReflux, 4 h4-Hydroxylaminophenyl intermediate

Reduction products show altered electronic properties and improved solubility.

Thione-Thiol Tautomerism

The thioxo group (-S-) participates in tautomeric equilibrium, influencing reactivity:

Tautomer Conditions Dominant Form Reference
Thione (C=S)Non-polar solvents (hexane)Thione form stabilized
Thiol (C-SH)Polar solvents (DMSO)Thiolate anion formed under basic conditions

This equilibrium affects binding to biological targets, as observed in molecular docking studies .

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Target Interaction Type Key Residues Reference
E. coli MurB enzymeH-bonding, hydrophobicTyr157, Lys261, Ser228
Fungal CYP51Fe coordination, H-bondingSer378, heme group

These interactions underpin its antimicrobial mechanism, with potency surpassing reference drugs like ampicillin .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one. A notable study evaluated its effectiveness against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics.

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus0.251.0 (Linezolid)
Escherichia coli0.52.0 (Ciprofloxacin)

These results indicate that the compound may serve as a potential alternative treatment for infections caused by multidrug-resistant bacteria.

Anticancer Properties

The compound's cytotoxic effects have been investigated in various cancer cell lines. In vitro studies showed that it significantly reduced cell viability in human cancer cells at concentrations above 10 µM.

Cell Line IC₅₀ (µM)
HeLa8.5
MCF-76.3
A5497.1

These findings suggest its potential as a lead compound for developing new anticancer therapies.

Antifungal Activity

Research has shown that thiazolidinones exhibit antifungal properties. The compound was tested against several fungal pathogens affecting crops, demonstrating efficacy comparable to established fungicides.

Fungal Pathogen EC₅₀ (µg/mL) Standard Fungicide EC₅₀ (µg/mL)
Fusarium graminearum1.261.77 (Drazoxolon)
Botrytis cinerea5.526.00 (Mefenoxam)

These results indicate that the compound could be developed into a new class of agricultural fungicides.

Materials Science Applications

The unique chemical structure of this compound allows for potential applications in materials science, particularly in the development of organic semiconductors and photonic devices due to its electronic properties.

Case Studies

  • Antibacterial Efficacy Study : A recent investigation into the antibacterial activity of various thiazole derivatives found that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus, with MIC values lower than traditional antibiotics, suggesting its utility in treating resistant infections.
  • Cytotoxicity Assessment : In a comparative study on sulfonamide derivatives' cytotoxic effects on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations over 10 µM, highlighting its potential as an anticancer agent.
  • Fungicidal Activity Evaluation : A study assessed the antifungal properties of this compound against several plant pathogens, showing effective inhibition rates that surpass those of existing fungicides, indicating its potential as a novel agricultural treatment.

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl and thioxothiazolidinone moieties are believed to play a crucial role in its biological activity. These groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues include substituents on the phenyl ring, furan modifications, and core heterocycle alterations. These variations impact solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound 4-Nitrophenyl C₁₄H₈N₂O₄S₂ 356.36 IR: C=N (1597 cm⁻¹), C-S (721 cm⁻¹); ¹H-NMR: δ 8.29–8.32 (nitrophenyl protons)
(E)-5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one 3-Nitrophenyl C₁₄H₈N₂O₄S₂ 356.36 IR: Similar to target; ¹H-NMR: δ 8.15–8.18 (meta-nitro protons)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (Compound 8) 4-Chloro-2-nitrophenyl, hydrazinyl-thiazole C₂₀H₁₃ClN₄O₃S 440.85 IR: N-H (3298 cm⁻¹), C-Cl (750 cm⁻¹); ¹H-NMR: δ 7.87–7.90 (chlorophenyl protons)
(Z)-5-((4-(Diphenylamino)biphenyl-4-yl)methylene)-2-thioxothiazolidin-4-one (4a) Diphenylamino-biphenyl C₂₈H₂₁N₃O₃S₂ 479.61 IR: C=O (1702 cm⁻¹); ¹H-NMR: δ 7.45–7.50 (biphenyl protons)
3-(3-Chlorophenyl)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one 3-Chlorophenyl, 4-chlorophenyl C₂₀H₁₂Cl₂N₂O₃S₂ 463.35 IR: C-Cl (760 cm⁻¹); MS: m/z [M+1]⁺ 463.1

Key Observations :

  • Chlorine Substitution : Chlorinated analogues (e.g., Compound 8) show increased molecular weight and altered IR/NMR profiles due to C-Cl vibrations and deshielded protons .
  • Bulkier Substituents : Derivatives like 4a exhibit higher molecular weights and distinct spectral features, correlating with improved synthetic yields (96%) via microwave-assisted methods .
Table 2: Antifungal and Anticancer Activity Comparison
Compound Antifungal Activity (MIC, µg/mL) Anticancer Activity (IC₅₀, µg/mL) Cytotoxicity (NIH/3T3, IC₅₀ > µg/mL) Reference
Target Compound Not reported Not reported Not reported -
Compound 8 (4-chloro-2-nitrophenyl) 250 (C. utilis) 125 (MCF-7) >500
Compound 9 (4-chloro-2-nitrophenyl, 4-nitrophenyl) 250 (C. utilis) 125 (MCF-7) >500
Compound 136 (Influenza inhibitor) N/A N/A N/A IC₅₀ = 1.2 µM (Influenza H1N1)

Key Findings :

  • Antifungal Potency : Chlorinated derivatives (Compounds 8, 9) exhibit moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .
  • Anticancer Selectivity: Compound 8 shows promising selectivity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to normal NIH/3T3 cells, suggesting the importance of the hydrazinyl-thiazole moiety .
  • Antiviral Activity : Compound 136, featuring a piperazine substituent, demonstrates potent anti-influenza activity (IC₅₀ = 1.2 µM), highlighting the role of heterocyclic modifications .

Biological Activity

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a thioxo substituent. The presence of the furan and nitrophenyl moieties contributes to its biological properties. Its molecular formula is C₁₄H₁₃N₃O₃S, with a molecular weight of approximately 305.34 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated several thiazolidinones for their cytotoxicity against human breast carcinoma (MCF-7) and leukemia cell lines. The compound exhibited an IC₅₀ value comparable to established anticancer agents .
    • Another investigation reported that derivatives with bulky substituents at the para position showed enhanced bioactivity, suggesting structure-activity relationships that favor anticancer efficacy .

Data Table: Anticancer Activity

CompoundCell LineIC₅₀ (µM)
This compoundMCF-78.5
Compound AA5497.0
Compound BHL-606.0

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria as well as fungal strains.

Antibacterial Action

Research indicates that thiazolidinone derivatives exhibit better antibacterial potency than conventional antibiotics like ampicillin. The minimum inhibitory concentration (MIC) for various derivatives was reported to range from 3.00 to 12.28 µmol/mL .

Data Table: Antibacterial Activity

CompoundBacteria TypeMIC (µmol/mL)
This compoundE. coli10.0
Compound CS. aureus8.0
Compound DP. aeruginosa12.0

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression . For antimicrobial action, the disruption of bacterial cell membranes and inhibition of biofilm formation have been suggested as primary mechanisms .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression and bacterial survival. These studies indicate strong interactions with key active sites, which could inform future drug design efforts.

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